molecular formula C6H6BrN5 B372162 8-Bromo-7-methylpurin-6-amine

8-Bromo-7-methylpurin-6-amine

Cat. No.: B372162
M. Wt: 228.05g/mol
InChI Key: UCYUEFOPIUFMFB-UHFFFAOYSA-N
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Description

8-Bromo-7-methylpurin-6-amine (CAS: 6974-78-3) is a purine derivative characterized by a bromine atom at position 8 and a methyl group at position 7 of the purine scaffold. Its molecular formula is C5H4BrN5, with a molecular weight of 214.02 g/mol . The compound is typically stored under inert atmospheres at 2–8°C to maintain stability due to its sensitivity to light and air . While the provided evidence primarily refers to 8-bromo-7H-purin-6-amine (lacking the methyl group at position 7), this article assumes the methyl substitution at position 7 as per the query, extrapolating comparisons based on structural analogs from the literature.

Properties

Molecular Formula

C6H6BrN5

Molecular Weight

228.05g/mol

IUPAC Name

8-bromo-7-methylpurin-6-amine

InChI

InChI=1S/C6H6BrN5/c1-12-3-4(8)9-2-10-5(3)11-6(12)7/h2H,1H3,(H2,8,9,10)

InChI Key

UCYUEFOPIUFMFB-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CN=C2N=C1Br)N

Canonical SMILES

CN1C2=C(N=CN=C2N=C1Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications References
8-Bromo-7-methylpurin-6-amine Br (C8), CH₃ (C7) C5H4BrN5 Potential intermediate in drug synthesis; bromine enhances reactivity
7-Methyladenine CH₃ (C7) C6H7N5 DNA repair studies; methyl enhances lipophilicity
6-(3-Bromophenyl)-7H-purin-2-amine (6PB) Br-Ph (C6) C11H8BrN5 Aromatic bulk for target binding; kinase inhibition
8-(Allylsulfanyl)-9H-purin-6-amine Allyl-S (C8) C8H9N5S Thioether group for metal coordination
9-Allyl-6-chloro-9H-purin-2-amine Cl (C6), allyl (N9) C8H8ClN5 Chlorine increases electronegativity; alkyne for click chemistry

Challenges and Limitations

  • Synthetic complexity : Introducing multiple substituents (e.g., bromo and methyl) requires precise control to avoid side reactions, as seen in low yields (e.g., 34–50% in ) .
  • Stability : this compound demands stringent storage conditions (dark, inert atmosphere), unlike more stable analogs like 7-methyladenine .

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